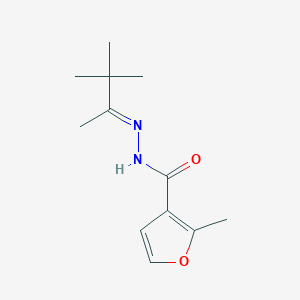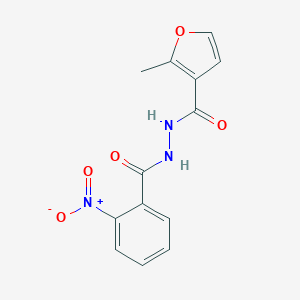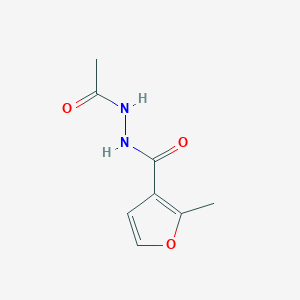
N'-(3-BROMO-4-METHOXYBENZOYL)-3-NITROBENZOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide is a complex organic compound with a molecular formula of C15H12BrN3O5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Hydrazide Formation: The formation of the hydrazide linkage.
Each of these steps requires specific reaction conditions, such as the use of concentrated acids for nitration, bromine or bromine-containing reagents for bromination, and methanol or other methoxy sources for methoxylation. The final step involves the reaction of the intermediate compounds with hydrazine or hydrazine derivatives to form the hydrazide.
Industrial Production Methods
Industrial production of 3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen atoms.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide depends on its interaction with specific molecular targets. The compound’s effects are often mediated through:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound’s interaction with its targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-4-nitrobenzoic acid: Shares the bromine and nitro groups but lacks the methoxy and hydrazide functionalities.
4-methoxybenzohydrazide: Contains the methoxy and hydrazide groups but lacks the bromine and nitro groups.
Uniqueness
3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications that are not shared by its similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H12BrN3O5 |
|---|---|
Poids moléculaire |
394.18 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-N//'-(3-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C15H12BrN3O5/c1-24-13-6-5-10(8-12(13)16)15(21)18-17-14(20)9-3-2-4-11(7-9)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) |
Clé InChI |
DFFZIKXXKVEGAV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B322769.png)


![N-(2-chlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B322772.png)


![4-[2-(2-Methyl-3-furoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B322777.png)


![N-(2-chlorophenyl)-4-{2-[(4-chlorophenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B322782.png)
![N-(2-chlorophenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanamide](/img/structure/B322784.png)
![2-methyl-N'-{4-[2-(2-methyl-3-furoyl)carbohydrazonoyl]benzylidene}-3-furohydrazide](/img/structure/B322786.png)
![2-methyl-N'-{5-[2-(2-methyl-3-furoyl)hydrazino]-5-oxopentanoyl}-3-furohydrazide](/img/structure/B322788.png)
![N,N'-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})PENTANEDIAMIDE](/img/structure/B322789.png)
